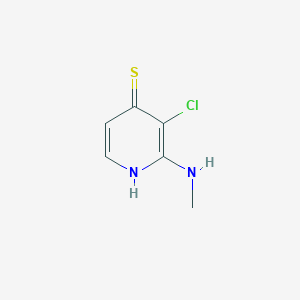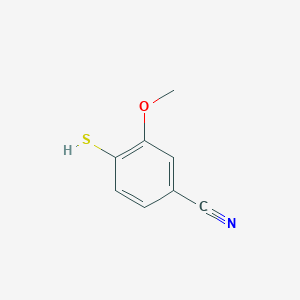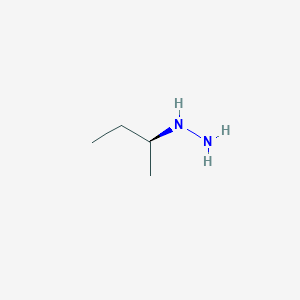
(S)-sec-Butylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-sec-Butylhydrazine: is an organic compound with the molecular formula C₄H₁₂N₂ It is a hydrazine derivative where the hydrazine nitrogen is bonded to a sec-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-sec-Butylhydrazine: can be synthesized through several methods:
Reduction of sec-Butylhydrazine Derivatives: : One common method involves the reduction of sec-butylhydrazine derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrazine Derivatives: : Another approach is the reaction of sec-butyl halides with hydrazine (N₂H₄) under suitable conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of This compound typically involves large-scale chemical reactions with stringent control over reaction conditions to ensure purity and yield. The choice of reagents and solvents, as well as the reaction temperature and pressure, are optimized for efficient production.
Análisis De Reacciones Químicas
(S)-sec-Butylhydrazine: undergoes various types of chemical reactions:
Oxidation: : It can be oxidized to form corresponding oxo-compounds.
Reduction: : It can act as a reducing agent in certain reactions.
Substitution: : It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: : Formation of sec-butyl hydrazones and oxo-compounds.
Reduction: : Formation of reduced derivatives of This compound .
Substitution: : Formation of various alkylated and acylated derivatives.
Aplicaciones Científicas De Investigación
(S)-sec-Butylhydrazine: has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: : It can be used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: : It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism by which (S)-sec-Butylhydrazine exerts its effects depends on the specific application
Comparación Con Compuestos Similares
(S)-sec-Butylhydrazine: can be compared with other similar compounds such as sec-Butylhydrazine , n-Butylhydrazine , and iso-Butylhydrazine . The uniqueness of This compound lies in its specific stereochemistry, which can influence its reactivity and biological activity.
List of Similar Compounds
sec-Butylhydrazine
n-Butylhydrazine
iso-Butylhydrazine
Propiedades
Fórmula molecular |
C4H12N2 |
|---|---|
Peso molecular |
88.15 g/mol |
Nombre IUPAC |
[(2S)-butan-2-yl]hydrazine |
InChI |
InChI=1S/C4H12N2/c1-3-4(2)6-5/h4,6H,3,5H2,1-2H3/t4-/m0/s1 |
Clave InChI |
SFSUYFSIKDDLOL-BYPYZUCNSA-N |
SMILES isomérico |
CC[C@H](C)NN |
SMILES canónico |
CCC(C)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


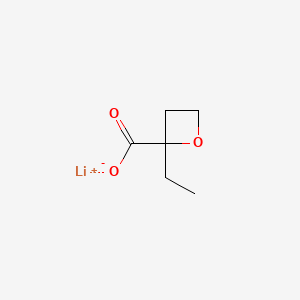
![2,3-Dihydro-6-methyl-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B15361274.png)
![3Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide;hydrochloride](/img/structure/B15361287.png)
![4-[(2R)-2-hydroxypropyl]-2-methoxy-3-methylphenol](/img/structure/B15361289.png)
![6-Chloro-8-cyclopropyl-2-methyl-imidazo[1,2-B]pyridazine](/img/structure/B15361294.png)
![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B15361301.png)
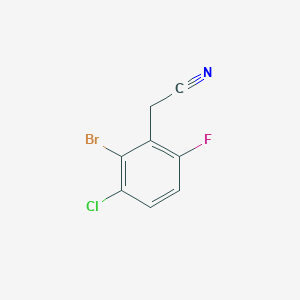
![6-Chloro-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B15361314.png)
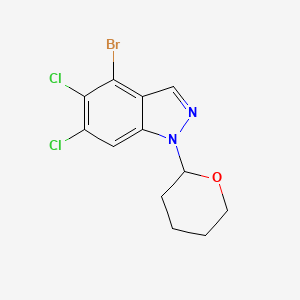
![but-2-enedioic acid;tert-butyl 2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B15361322.png)
![3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B15361331.png)

